

Application Notes and Protocols for Plecanatide Clinical Trials

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Compound of Interest				
Compound Name:	Plecanatide acetate			
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for clinical trials of plecanatide, a guanylate cyclase-C (GC-C) agonist approved for the treatment of Chronic Idiopathic Constipation (CIC) and Irritable Bowel Syndrome with Constipation (IBS-C).[1][2] This document outlines the mechanism of action, detailed clinical trial protocols, and key efficacy and safety data.

Mechanism of Action

Plecanatide is a synthetic analog of human uroguanylin, an endogenous peptide that regulates intestinal fluid and electrolyte balance.[1][3] It acts as a selective agonist of the guanylate cyclase-C (GC-C) receptor on the apical surface of intestinal epithelial cells.[1] The binding of plecanatide to the GC-C receptor initiates an intracellular signaling cascade, leading to increased intestinal fluid secretion and accelerated transit, which ultimately alleviates constipation.[1][4]

The key steps in the signaling pathway are as follows:

- Receptor Binding: Plecanatide binds to GC-C receptors in the intestinal epithelium.[1]
- cGMP Production: This binding activates guanylate cyclase-C, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1]



[4]

- CFTR Activation: Increased intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[4][5]
- Ion and Fluid Secretion: Activation of CFTR leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[1][4][5] This creates an osmotic gradient that draws water into the lumen, softening the stool and promoting bowel movements.[4][5]



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Clinical Trial Design

Plecanatide has been evaluated in multiple Phase III, multicenter, double-blind, placebocontrolled studies for both CIC and IBS-C.[6][7][8][9]

Table 1: Overview of Phase III Clinical Trial Design for Plecanatide



Parameter	Chronic Idiopathic Constipation (CIC)	Irritable Bowel Syndrome with Constipation (IBS-C)
Study Identifier	NCT01982240, NCT02122471	NCT02387359, NCT02493452
Patient Population	Adults with CIC meeting modified Rome III criteria[6] [10][11]	Adults with IBS-C meeting Rome III criteria[7][12]
Study Duration	12 weeks of treatment[6][8]	12 weeks of treatment[7]
Treatment Arms	Plecanatide 3 mg once daily, Plecanatide 6 mg once daily, Placebo once daily[6][8]	Plecanatide 3 mg once daily, Plecanatide 6 mg once daily, Placebo once daily[7]
Primary Efficacy Endpoint	Percentage of durable overall Complete Spontaneous Bowel Movement (CSBM) responders[6][8][10]	Percentage of overall responders (improvement in abdominal pain and CSBMs) [7]

Experimental ProtocolsPatient Population and Screening

Inclusion Criteria:

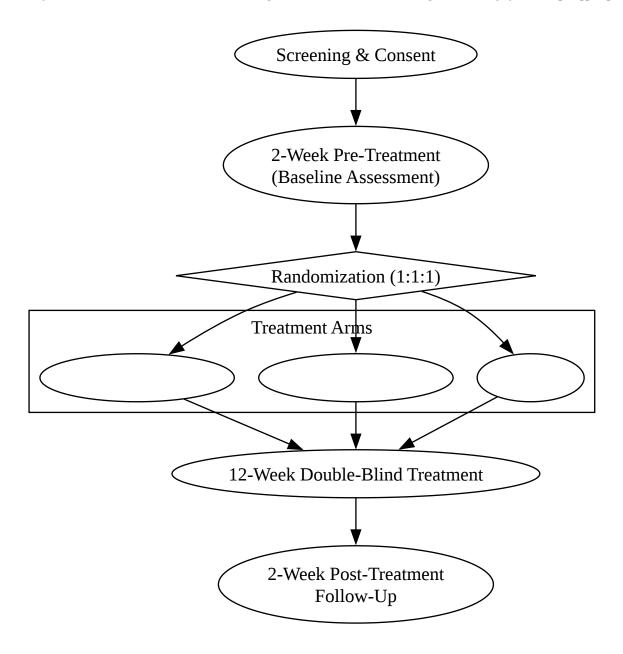
- CIC Trials: Adult patients aged 18-80 years meeting modified Rome III criteria for functional constipation.[6][9][11] This includes having symptoms for at least the last 3 months, with onset at least 6 months prior to diagnosis.[9] Specific criteria include fewer than three CSBMs per week and other symptoms like straining or hard stools.[6][13]
- IBS-C Trials: Adults aged 18-85 years meeting Rome III criteria for IBS-C.[12]
- Body Mass Index (BMI) between 18 and 40 kg/m².[6][11]
- Willingness to participate in a 2-week pre-treatment assessment period.[6]

Exclusion Criteria:

Meeting Rome III criteria for Irritable Bowel Syndrome (for CIC trials).



- History of diseases or conditions known to cause constipation or affect GI motility.[3][14]
- Structural abnormalities of the GI tract.[14]
- History of cancer within the last 5 years.[13]
- Use of prohibited medications, including other laxatives, during the study period.[13][15]



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Treatment Administration



- Dosage: Patients were randomized to receive plecanatide (3 mg or 6 mg) or a matching placebo.[6][7]
- Frequency: The study drug was administered orally once daily.[6][8]
- Administration: Tablets could be taken with or without food.[6][16] For patients with difficulty swallowing, tablets could be crushed and mixed with applesauce or water.[16][17]
- Compliance: Patient compliance was assessed by pill count, with at least 80% of assigned doses considered compliant.[6]

Efficacy and Safety Assessments

Patients were instructed to record their daily bowel movements, stool consistency (using the Bristol Stool Form Scale), and abdominal symptoms in an electronic diary.[6][8][10]

Primary Efficacy Endpoints:

- CIC: The primary endpoint was the percentage of patients who were "durable overall CSBM responders." A weekly responder was defined as a patient having ≥3 CSBMs and an increase of ≥1 CSBM from baseline in a given week. A durable overall responder was a weekly responder for at least 9 of the 12 treatment weeks, including at least 3 of the last 4 weeks.[10]
- IBS-C: The primary endpoint was the percentage of "overall responders." This was defined as patients who reported at least a 30% reduction in their worst abdominal pain and an increase of at least one CSBM from baseline in the same week for at least 6 of the 12 treatment weeks.[7][18]

Secondary Efficacy Endpoints:

- Mean weekly CSBM and spontaneous bowel movement (SBM) frequency.[6]
- Stool consistency.[10]
- Straining score.[6]
- Abdominal bloating and discomfort.[6]



Safety Assessments:

- Treatment-emergent adverse events (TEAEs) were collected throughout the study.[6][8]
- Vital signs, clinical laboratory assessments, and electrocardiograms (ECGs) were monitored.
 [14]

Data Presentation

The efficacy of plecanatide in Phase III clinical trials for CIC and IBS-C is summarized below.

Table 2: Efficacy of Plecanatide in Chronic Idiopathic Constipation (CIC) - Durable Overall CSBM Responders

Study	Plecanatide 3 mg	Plecanatide 6 mg	Placebo	P-value (vs. Placebo)
Study 1 (NCT01982240) [6][8]	21.0%	19.5%	10.2%	<0.001 for both doses
Study 2 (NCT02122471) [10]	20.1%	20.0%	12.8%	0.004 for both doses

Table 3: Efficacy of Plecanatide in Irritable Bowel Syndrome with Constipation (IBS-C) - Overall

Responders

Study	Plecanatide 3 mg	Plecanatide 6 mg	Placebo	P-value (vs. Placebo)
Study 1[7]	30.2%	29.5%	17.8%	<0.001 for both doses
Study 2[7]	21.5%	24.0%	14.2%	0.009 (3mg), <0.001 (6mg)



Table 4: Common Adverse Events (Diarrhea) in

Plecanatide Clinical Trials

Indication	Plecanatide 3 mg	Plecanatide 6 mg	Placebo
CIC[6]	5.9%	5.7%	1.3%
IBS-C[7]	4.3%	4.0%	1.0%

The most common adverse event reported in clinical trials was diarrhea.[6][7] However, the rates of discontinuation due to diarrhea were low.[18]

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